2-Amino-3-chloro-5-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-iodobenzonitrile typically involves the halogenation of a suitable precursor, followed by nitrile formation. One common method includes the iodination of 2-Amino-3-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming biaryl and aryl-alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products: The major products formed from these reactions include substituted benzonitriles, nitrobenzonitriles, and various biaryl compounds.
Scientific Research Applications
2-Amino-3-chloro-5-iodobenzonitrile finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique substituents allow it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-3-iodobenzonitrile
- 2-Amino-4-chloro-5-iodobenzonitrile
Comparison: Compared to its analogs, 2-Amino-3-chloro-5-iodobenzonitrile exhibits unique reactivity due to the combined presence of chloro and iodo substituents. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4ClIN2 |
---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-amino-3-chloro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 |
InChI Key |
GQAYKQRLMXGHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.